molecular formula C12H11N3O B2360069 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole CAS No. 343966-69-8

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole

Cat. No.: B2360069
CAS No.: 343966-69-8
M. Wt: 213.24
InChI Key: XYEBPGCTFCSQEW-UHFFFAOYSA-N
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Description

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a high-purity chemical compound designed for research and development applications. This molecule features a hybrid pharmacophore structure, incorporating both a 1,2,4-oxadiazole heterocycle and an indole ring system, which are independently recognized in medicinal chemistry for their broad biological potential. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functional groups, often employed in drug discovery to improve metabolic stability and physicochemical properties of lead compounds . This scaffold is present in several commercially available drugs and exhibits a wide range of biological activities, making it a versatile template in pharmaceutical research . Concurrently, the indole nucleus is a privileged structure in nature and pharmacology, found in compounds with demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial activities . The fusion of these two bioactive motifs into a single entity creates a novel chemical architecture with significant potential for exploration in various research domains, particularly in the investigation of new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It also serves as a valuable reference standard or pharmacophore model in biochemical and pharmacological studies. Specific areas of investigation may include the development of anticancer agents, given that 1,3,4-oxadiazole derivatives have shown promise by inhibiting critical cancer biological targets such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Similarly, indole derivatives have been extensively studied for their cytotoxic properties against various cancer cell lines . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-14-12(16-15-8)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEBPGCTFCSQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Adapted from Friedreich’s ataxia drug development protocols, this method employs indole-3-acetic acid methyl ester as the starting material:

Step 1 : Hydrazinolysis of methyl ester
Indole-3-acetic acid methyl ester reacts with hydrazine hydrate in ethanol under reflux (4–6 h) to yield indole-3-acetic acid hydrazide (85–92% yield).

Step 2 : Thione formation
Treatment with carbon disulfide in alkaline methanol (0–5°C, 2 h) generates 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione.

Step 3 : S-Methylation
Thione intermediates undergo alkylation with methyl iodide in DMF (K2CO3, 60°C, 3 h) to install the 3-methyl group (78–84% yield).

Key Advantages :

  • High regioselectivity for 5-position substitution
  • Scalable to multigram quantities

Limitations :

  • Requires strict temperature control during thione synthesis
  • Residual sulfur byproducts complicate purification

Amidoxime Cyclization with Acetyl Chloride

Microwave-assisted synthesis from nitrile precursors offers accelerated reaction kinetics:

Step 1 : Amidoxime formation
3-(Cyanomethyl)-1H-indole reacts with hydroxylamine hydrochloride (EtOH, 80°C, 45 min) to form N′-hydroxy-3-(indol-3-yl)propanimidamide (93% yield).

Step 2 : Cyclodehydration
Acetyl chloride in dichloromethane (0°C → RT, 2 h) induces intramolecular cyclization, yielding the target compound (88% yield).

Optimized Conditions :

  • Microwave irradiation (300 W, 100°C) reduces Step 1 duration to 12 min
  • Triethylamine scavenges HCl, minimizing side reactions

CDI-Mediated Hydrazide Activation

A phosphorus-free approach utilizing 1,1′-carbonyldiimidazole (CDI) for cyclization:

Reaction Scheme :

  • Indole-3-acetic acid hydrazide + CDI → Imidazolide intermediate (THF, 0°C, 1 h)
  • Cyclization at 80°C (3 h) → 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2(3H)-one
  • Methylation with methyl triflate (K2CO3, DMF, 50°C) → Final product (76% overall yield)

Critical Observations :

  • CDI enables milder conditions vs. POCl3-based methods
  • Requires anhydrous solvents to prevent hydrolysis

Alternative Pathways and Emerging Technologies

One-Pot T3P®-Promoted Synthesis

Employing propylphosphonic anhydride (T3P®) as cyclizing agent:

Parameter Specification
Substrate 3-(Indol-3-yl)propanamide + Acetonitrile
Reagent T3P® (50% in EtOAc)
Temperature 80°C
Time 2.5 h
Yield 91%

Benefits :

  • Eliminates intermediate isolation
  • T3P® acts as both activator and desiccant

Solid-State Mechanochemical Synthesis

Eco-friendly solvent-free methodology:

  • Ball-mill indole-3-acetic acid hydrazide with acetic anhydride (1:3 molar ratio)
  • Grind at 30 Hz for 25 min → Direct formation of 3-methyl oxadiazole (82% yield)

Green Chemistry Metrics :

  • E-factor: 0.08 vs. 8.2 for solution-phase routes
  • PMI (Process Mass Intensity): 1.4

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh), Hexane/EtOAc (4:1 → 1:1 gradient)
  • HPLC : C18 column, MeCN/H2O (0.1% TFA), 65:35 isocratic, tR = 6.2 min

Spectroscopic Data Compilation

1H NMR (400 MHz, DMSO-d6) :
δ 11.21 (s, 1H, Indole-NH), 8.05 (d, J = 7.6 Hz, 1H, H-4), 7.45 (d, J = 8.1 Hz, 1H, H-7), 7.32–7.25 (m, 2H, H-5, H-6), 4.37 (s, 2H, CH2), 2.44 (s, 3H, CH3).

13C NMR (101 MHz, DMSO-d6) :
δ 170.8 (C-5 oxadiazole), 167.1 (C-3 oxadiazole), 136.4 (C-3a indole), 127.9–119.3 (aromatic Cs), 37.6 (CH2), 13.1 (CH3).

HRMS (ESI+) :
Calcd. for C12H11N3O [M+H]+: 213.0902, Found: 213.0898.

Comparative Methodological Analysis

Method Yield (%) Purity (HPLC) Time (h) Key Advantage
Hydrazide/CS2 84 98.2 9 High scalability
Microwave Amidoxime 88 99.1 1.5 Rapid synthesis
CDI Activation 76 97.8 5 Mild conditions
T3P® One-Pot 91 99.4 2.5 Process intensification
Mechanochemical 82 96.5 0.5 Solvent-free

Industrial Considerations and Scale-Up Challenges

Cost Analysis of Key Reagents

  • CDI: $12.50/g (10 kg scale) vs. T3P®: $8.20/g
  • Microwave reactors reduce energy costs by 40% vs. conventional heating

Regulatory Aspects

  • ICH Q3A guidelines require control of genotoxic impurities (e.g., hydrazine ≤ 5 ppm)
  • Occupational exposure limits for CS2: 4.7 mg/m³ (OSHA TWA)

Chemical Reactions Analysis

Types of Reactions

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the indole moiety, leading to different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced derivatives of the indole and oxadiazole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of indole and oxadiazole exhibit significant antimicrobial properties. A study synthesized a series of compounds incorporating the indole structure with oxadiazole moieties. These compounds were evaluated for their activity against different strains of bacteria and fungi. Notably, some derivatives demonstrated promising antibacterial activity, with inhibition zones indicating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study: Synthesis and Evaluation
In one study, a group of indole-based compounds was synthesized and tested for antimicrobial efficacy. Among these, specific derivatives containing the oxadiazole ring showed enhanced activity compared to their non-oxadiazole counterparts. The study utilized the Diameter of Inhibition Zone (DIZ) assay to quantify the antimicrobial potency of these compounds .

Molecular Docking Studies

Mechanism of Action
Molecular docking studies have been employed to understand the interaction between 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole and various biological targets. These studies help elucidate the binding affinity and mode of action at the molecular level, providing insights into how these compounds can inhibit specific enzymes or receptors involved in disease pathways.

Example: Antiviral Activity
A notable application is in the evaluation of antiviral properties, where molecular docking simulations suggested that certain derivatives could effectively bind to viral polymerases or proteases, potentially leading to the development of new antiviral agents .

Antioxidant Properties

Biological Significance
In addition to antimicrobial properties, compounds featuring the oxadiazole ring have been assessed for their antioxidant activities. Antioxidants are crucial in combating oxidative stress-related diseases. Studies have demonstrated that some derivatives exhibit significant radical scavenging activity and can reduce ferric ions (Fe^3+), suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Summary of Findings

Application Area Key Findings
Antimicrobial ActivityEffective against Gram-positive bacteria; significant inhibition zones observed.
Molecular DockingStrong binding affinities with viral targets; potential for antiviral drug development.
Antioxidant ActivityNotable radical scavenging and ferric ion reduction capabilities.

Mechanism of Action

The mechanism of action of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects through various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic systems, and biological activities. Below is a detailed comparison:

1,2,4-Oxadiazole-Indole Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid Carbamoyl benzoic acid substituent 289.27 Binds RPS3 protein (ΔG = -7.24 kcal/mol); moderate affinity
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol 1,3,4-Oxadiazole with thiol group 231.27 Antioxidant potential; synthesized via CS₂/KOH reflux
3-(5-Amino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (19a) 1,3,4-Oxadiazole with amino group 214.09 Higher yield (84%); mp = 188°C; IR/NMR data confirmed

Key Observations :

  • The 1,2,4-oxadiazole in the target compound enhances binding specificity compared to 1,3,4-oxadiazole derivatives (e.g., compound 19a ), which exhibit different hydrogen-bonding patterns .
  • The carbamoyl benzoic acid analog shows lower binding affinity (-7.24 kcal/mol) to RPS3 protein than the parent indole-oxadiazole scaffold, suggesting the indole’s role in stabilizing interactions .
  • Thiol-containing analogs (e.g., 1,3,4-oxadiazole-2-thiol) may exhibit redox-modulating properties, unlike the non-thiolated target compound .
Indole Derivatives with Other Heterocycles
Compound Name Heterocycle/Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8–10) Imidazole with halogen substituents ~430–460 Potential kinase inhibition; halogen enhances lipophilicity
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b) Triazole with fluoro and methoxy groups 337.35 Anticandidal activity; synthesized via CuAAC click chemistry
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole 1,2,4-Oxadiazole with methyl group 213.24 Balanced metabolic stability and binding

Key Observations :

  • Imidazole-indole hybrids (e.g., compound 8–10 ) exhibit halogen-driven pharmacokinetic advantages (e.g., increased membrane permeability) but lack the oxadiazole’s metabolic resilience .
  • Triazole-indole hybrids (e.g., 5b ) leverage click chemistry for synthesis but may face stability issues under physiological conditions compared to oxadiazoles .

Key Observations :

  • The target compound’s synthetic route may resemble microwave (MW)-assisted methods used for analog 19b , which achieve high yields (>80%) .
  • Benzaldehyde derivatives (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) serve as intermediates but lack the indole’s bioactivity .

Biological Activity

The compound 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a derivative of indole that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article synthesizes current research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4OC_{10}H_{10}N_4O with a molecular weight of approximately 202.21 g/mol. The presence of both indole and oxadiazole structures suggests potential interactions with biological targets, particularly in medicinal chemistry.

Antioxidant Activity

Recent studies have demonstrated that compounds containing oxadiazole groups exhibit significant antioxidant properties. For instance, derivatives of indole with oxadiazole have shown protective effects against oxidative stress in cellular models. Specifically, a study noted that certain derivatives could protect fibroblasts against glutathione depletion induced by buthionine sulfoximine, indicating their potential utility in neuroprotective applications .

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. In particular, compounds incorporating both indole and oxadiazole motifs have been evaluated for their cytotoxic effects against various cancer cell lines. For example:

  • Compound 12 and Compound 13 , which are structurally related to the target compound, exhibited IC50 values of 5.8 µM and 1.26 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
  • These compounds were found to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis, further supporting their potential as chemotherapeutic agents .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Key Enzymes : The compound may act by inhibiting enzymes critical for cancer cell proliferation.
  • Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it may reduce oxidative damage in cells.

Study on Protective Effects Against Oxidative Stress

In a study focusing on the protective effects of various oxadiazole derivatives on Friedreich's ataxia fibroblasts:

  • The derivatives were tested against oxidative stress induced by juglone.
  • The results indicated that specific substitutions on the indole ring enhanced protective efficacy .

Anticancer Screening

A comprehensive screening of various indole and oxadiazole derivatives revealed that those with specific alkyl substitutions exhibited pronounced anticancer activity:

CompoundCell LineIC50 (µM)Mechanism
Compound 12MCF-75.8TS Inhibition
Compound 13MCF-71.26TS Inhibition
Compound XHCT-11614.8TS Inhibition

This table summarizes key findings from anticancer assays that highlight the effectiveness of these compounds .

Q & A

Q. What are the standard synthetic routes for 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole?

The compound is typically synthesized via cyclocondensation or multi-step heterocyclic reactions. A common approach involves reacting 3-formyl-1H-indole derivatives with hydroxylamine derivatives under reflux conditions. For example, hydroxylamine hydrochloride in aqueous ethanol (reflux, 7 hours) followed by coupling with 1H-indole-3-carboxaldehyde using ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) at 80°C . Alternative routes include refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and potassium hydroxide, followed by acidification to form the oxadiazole-thiol intermediate .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Characterization relies on 1H/13C NMR to identify proton environments (e.g., indole NH at δ 10–12 ppm, oxadiazole methyl at δ 2.5–3.0 ppm) and mass spectrometry (EI-MS or HRMS) for molecular ion confirmation (m/z 213.24 for [M+H]+). FT-IR verifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How can researchers evaluate the biological activity of this compound?

Begin with in vitro assays targeting pathways relevant to indole derivatives (e.g., kinase inhibition, antimicrobial activity). Use dose-response studies (1–100 µM) in cell lines, followed by structural modifications (e.g., substituting the methyl group on the oxadiazole or indole nitrogen) to establish structure-activity relationships (SAR). Validate hits with enzyme-linked immunosorbent assays (ELISA) or flow cytometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Critical parameters include:

  • Catalyst selection : Ceric ammonium nitrate (CAN) enhances coupling efficiency in PEG .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Temperature control : Reflux (80–100°C) ensures complete cyclization .
  • Workup : Acidification (pH 5–6) precipitates the product, while recrystallization (ethanol/acetic acid) enhances purity. Refer to optimization tables for time-yield relationships .

Q. What strategies mitigate structural instability during storage?

The compound is sensitive to moisture and light. Store under inert gas (argon) in amber vials at –20°C. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove reactive impurities. Regularly monitor stability using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can contradictory data in synthetic protocols be resolved?

Discrepancies in reaction steps (e.g., reflux duration, solvent ratios) require systematic validation. For example, if yields vary between studies, replicate conditions using controlled anhydrous setups and characterize intermediates (e.g., hydrazide precursors) via LC-MS . Cross-reference NMR shifts with published data to confirm intermediate integrity .

Q. What methods are used to synthesize derivatives for SAR studies?

  • S-alkylation : React the oxadiazole-thiol intermediate with alkyl/aralkyl halides in DMF/K2CO3 to generate S-substituted derivatives .
  • Electrophilic substitution : Use iodine catalysis (10 mol%) in acetonitrile at 40°C to introduce trifluoromethyl or nitro groups at the indole C-5 position .
  • Schiff base formation : Condense 3-formyl-indole derivatives with aminothiazoles in acetic acid to create hybrid structures .

Q. How can low yields during purification be addressed?

Poor yields often arise from polar byproducts. Use gradient elution in column chromatography (e.g., 30% → 70% ethyl acetate in hexane) or switch to preparative HPLC for challenging separations. For crystalline products, optimize recrystallization solvents (e.g., DMF/acetic acid mixtures) .

Q. What computational tools predict binding interactions with biological targets?

Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-correlate with experimental IC50 values .

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